molecular formula C15H13IO2 B1324044 4-Ethoxy-3'-iodobenzophenone CAS No. 951884-60-9

4-Ethoxy-3'-iodobenzophenone

Cat. No. B1324044
CAS RN: 951884-60-9
M. Wt: 352.17 g/mol
InChI Key: LLKVBOCAECOAMP-UHFFFAOYSA-N
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Description

“4-Ethoxy-3’-iodobenzophenone” is an organic compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 352.17 . The IUPAC name for this compound is (4-ethoxyphenyl) (3-iodophenyl)methanone .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-3’-iodobenzophenone” can be represented by the linear formula C15H13IO2 . The InChI code for this compound is 1S/C15H13IO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 .

Scientific Research Applications

Chemical Analysis and Environmental Impact

  • A study by Wahlberg et al. (1990) developed a method for determining nonylphenol and nonylphenol ethoxylates, compounds related to 4-Ethoxy-3'-iodobenzophenone, in water, sludge, and biota, indicating its relevance in environmental monitoring and chemical analysis (Wahlberg, Renberg, & Wideqvist, 1990).
  • León et al. (2014) isolated similar compounds in their study on the chemical composition of Protea hybrid ‘Susara’, highlighting the potential agricultural and industrial applications of such compounds (León et al., 2014).

Applications in Organic Synthesis and Catalysis

  • Saka et al. (2013) synthesized new phthalocyanine complexes derived from similar compounds, exploring their use in catalyzing cyclohexene oxidation, which has implications in organic synthesis and industrial processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
  • Zimmerman et al. (1988) investigated the degradation of a non-phenolic aryl glycerol-β-aryl ether, structurally related to 4-Ethoxy-3'-iodobenzophenone, by Streptomyces cyaneus, an insight into biodegradation processes and potential applications in waste treatment and environmental restoration (Zimmerman, Umezawa, Broda, & Higuchi, 1988).

Photoprotective and Pharmaceutical Applications

  • Research by Ghazipura et al. (2017) on benzophenone-3, a structurally similar compound, highlighted its use in skincare products and potential reproductive toxicity, suggesting implications for its safe use in consumer products and pharmaceuticals (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Other Relevant Studies

  • Mishra and Misra (1986) used a related compound for the protection of exocyclic amino groups in nucleosides, indicating its potential in biochemistry and molecular biology (Mishra & Misra, 1986).
  • Aminah et al. (2018) isolated similar phenolic compounds from Dioscorea hispida, demonstrating their potential as antioxidants in food preservation and pharmaceutical industries (Aminah et al., 2018).

properties

IUPAC Name

(4-ethoxyphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKVBOCAECOAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3'-iodobenzophenone

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